prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the fluorophenyl group, and finally, the attachment of the thiazole and carboxylate groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reagent addition would be essential to ensure high yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated molecule. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can investigate its interactions with biological targets and evaluate its efficacy in various assays.
Medicine
In medicinal chemistry, prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability, mechanical strength, or chemical resistance. Its unique structure may also make it suitable for use in various applications, such as coatings, adhesives, or electronic materials.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-c]pyrrole derivatives: These compounds share the chromeno[2,3-c]pyrrole core and may exhibit similar biological activities.
Fluorophenyl-containing compounds: Compounds with a fluorophenyl group often have enhanced stability and bioactivity.
Thiazole derivatives: Thiazole-containing compounds are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
Prop-2-en-1-yl 2-[1-(4-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of multiple functional groups and heterocyclic moieties
Properties
Molecular Formula |
C25H17FN2O5S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
prop-2-enyl 2-[1-(4-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H17FN2O5S/c1-3-12-32-24(31)22-13(2)27-25(34-22)28-19(14-8-10-15(26)11-9-14)18-20(29)16-6-4-5-7-17(16)33-21(18)23(28)30/h3-11,19H,1,12H2,2H3 |
InChI Key |
UPSMOUKBBHYYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.